
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide is a chemical compound with the molecular formula C13H30I2N2O2 and a molecular weight of 500.1984 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves several steps. The synthetic route typically includes the reaction of trimethylamine with ethylene oxide to form 2-trimethylammonioethyl alcohol. This intermediate is then reacted with 3-(diethylmethylammonio)propionic acid to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions
Aplicaciones Científicas De Investigación
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mecanismo De Acción
The mechanism of action of 2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide involves its ability to bind to nucleic acids. The compound intercalates between the bases of DNA and RNA, which allows it to be used as a fluorescent stain for identifying dead or damaged cells. This binding disrupts the normal function of the nucleic acids, leading to cell death .
Comparación Con Compuestos Similares
2-Trimethylammonioethyl 3-(diethylmethylammonio)propionate diiodide can be compared with similar compounds such as propidium iodide and ethidium bromide:
Propidium Iodide: Similar to this compound, propidium iodide is used as a fluorescent stain for identifying dead cells. .
Ethidium Bromide: Ethidium bromide is another nucleic acid stain used in molecular biology. It intercalates between DNA bases and is used for visualizing DNA in gel electrophoresis. .
These comparisons highlight the unique applications and properties of this compound in scientific research.
Propiedades
Número CAS |
37637-72-2 |
|---|---|
Fórmula molecular |
C13H30I2N2O2 |
Peso molecular |
500.20 g/mol |
Nombre IUPAC |
diethyl-methyl-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-7-15(6,8-2)10-9-13(16)17-12-11-14(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
MTYZOLJPVGVHRL-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


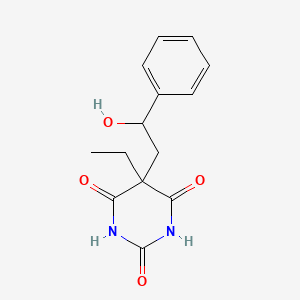
![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)

![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
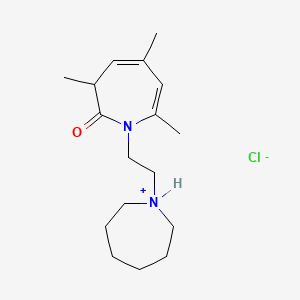
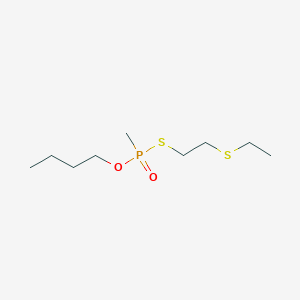
![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
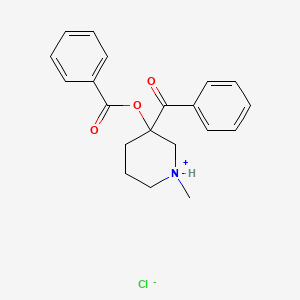
![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
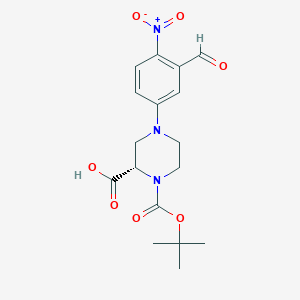
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
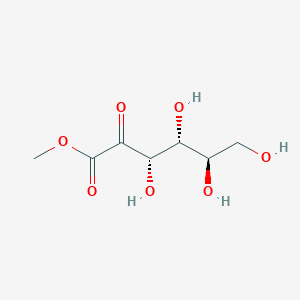
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
